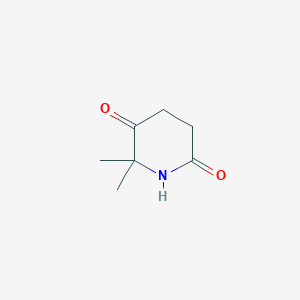![molecular formula C16H19NOS B2471904 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide CAS No. 2034316-61-3](/img/structure/B2471904.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide” would require more detailed analysis, which is not provided in the available literature.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available literature.Applications De Recherche Scientifique
Thermal and Photodimerization
Research into compounds related to benzo[b]thiophen has shown that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide undergoes dimerization under both ultraviolet light and heat. This process results in a 'head-to-head' dimer with trans stereochemistry around the cyclobutane ring, highlighting the compound's potential in synthesizing cyclobutane derivatives, which are valuable in various chemical synthesis processes (Davies et al., 1977).
Cyclobutane-Containing Peptide Dendrimers
The synthesis of cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach demonstrates the compound's utility in creating highly functionalized structures. This research showcases the compound's application in developing new materials with potential biological and chemical properties (Gutiérrez-Abad et al., 2010).
Intramolecular Cyclization
The copper-catalyzed intramolecular cyclization of substituted thioureas highlights a method for synthesizing N-benzothiazol-2-yl-amides. This process demonstrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials (Wang et al., 2008).
Dearomatising Rearrangements
Studies on thiophene-3-carboxamides have shown that they undergo dearomatising cyclisation when treated with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This finding opens avenues for the synthesis of complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).
Antiproliferative Activity Against Cancer Cells
Research into benzo[b]thiophene analogs has identified compounds with selectivity towards laryngeal cancer cells, demonstrating significant antiproliferative activity. These findings suggest the compound's potential in cancer research, particularly in developing new chemotherapeutic agents (Haridevamuthu et al., 2023).
Mécanisme D'action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
Serotonin is an important neurotransmitter that regulates numerous physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound could potentially influence various physiological functions regulated by serotonin, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It may also impact psychiatric disorders such as depression and anxiety .
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11(17-16(18)12-5-4-6-12)9-13-10-19-15-8-3-2-7-14(13)15/h2-3,7-8,10-12H,4-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPUYDPQRGKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)
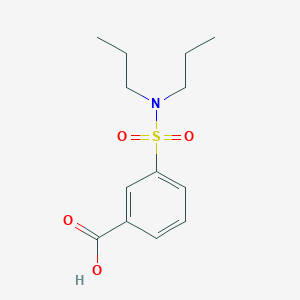
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2471823.png)

![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)
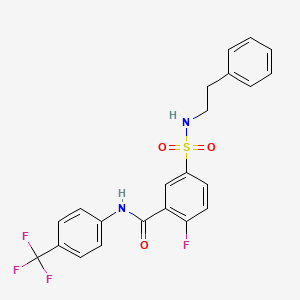
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2471832.png)
![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
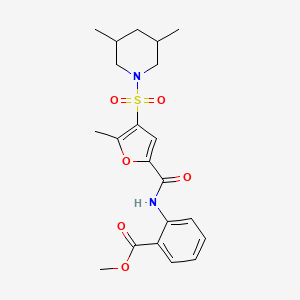
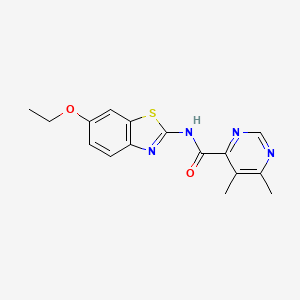
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)
